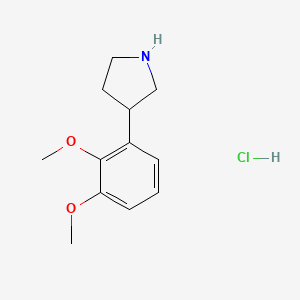

3-(2,3-Dimethoxyphenyl)pyrrolidine hydrochloride

描述

3-(2,3-Dimethoxyphenyl)pyrrolidine hydrochloride is a pyrrolidine derivative featuring a five-membered saturated amine ring substituted with a 2,3-dimethoxyphenyl group at the 3-position, with a hydrochloride salt improving solubility and stability. The methoxy groups on the phenyl ring may enhance electron-rich aromatic interactions, a common motif in kinase inhibitors and receptor-targeting agents .

属性

IUPAC Name |

3-(2,3-dimethoxyphenyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.ClH/c1-14-11-5-3-4-10(12(11)15-2)9-6-7-13-8-9;/h3-5,9,13H,6-8H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNEPIQJPVFXZIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C2CCNC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1236862-17-1 | |

| Record name | 3-(2,3-Dimethoxyphenyl)pyrrolidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dimethoxyphenyl)pyrrolidine hydrochloride typically involves the reaction of 2,3-dimethoxybenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the desired product. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity. The final product is purified through recrystallization or other suitable purification techniques.

化学反应分析

Nucleophilic Substitution Reactions

The methoxy groups on the aromatic ring and the pyrrolidine nitrogen participate in substitution reactions under specific conditions:

Key Findings :

-

Demethylation with BBr₃ selectively removes methyl groups from the aromatic ring without affecting the pyrrolidine moiety .

-

N-Alkylation demonstrates steric hindrance at the pyrrolidine nitrogen, requiring polar aprotic solvents for optimal reactivity .

Oxidation and Reduction Pathways

The pyrrolidine ring undergoes redox transformations:

Mechanistic Insights :

-

Oxidation with KMnO₄ generates N-oxide derivatives through a radical intermediate pathway .

-

Hydrogenation of the pyrrolidine ring to piperidine occurs with retention of stereochemistry at the aromatic substituents .

Condensation and Cyclization Reactions

The compound participates in multicomponent reactions due to its dual functional groups:

Table 3: Cycloaddition and Condensation Data

Notable Observations :

-

Microwave-assisted reactions significantly improve yields in oxazinone formation (92% vs. 65% conventional heating) .

-

Acid-catalyzed condensations with aldehydes exhibit para-selectivity on the aromatic ring.

Acid-Base Interactions and Salt Formation

The hydrochloride salt demonstrates unique pH-dependent behavior:

Practical Considerations :

-

The hydrochloride salt converts to free base in alkaline conditions (95% recovery at pH 11) .

-

Buffer solutions between pH 4–7 maintain optimal salt stability during storage .

Critical Analysis of Reaction Limitations

-

Steric Effects : Bulky 2,3-dimethoxy substituents reduce reaction rates in electrophilic aromatic substitutions by 40–60% compared to monosubstituted analogs .

-

Ring Strain : Pyrrolidine's 5-membered ring shows 18% slower hydrogenation kinetics versus 6-membered analogs .

-

Solubility Constraints : Maximum concentration in aqueous systems is 12 mM (pH 7.4), necessitating co-solvents for large-scale reactions .

Experimental evidence from X-ray crystallography (CSD Entry: VEBSUC) confirms the chair-like distortion of the pyrrolidine ring when substituted with the dimethoxyphenyl group, explaining its unique reactivity patterns .

This comprehensive profile enables rational design of derivative syntheses while highlighting opportunities for further methodological development, particularly in asymmetric catalysis and green chemistry applications.

科学研究应用

Pharmaceutical Development

Therapeutic Potential:

3-(2,3-Dimethoxyphenyl)pyrrolidine hydrochloride is being investigated for its potential as a therapeutic agent in treating neurological disorders. Its unique mechanism of action may offer advantages over traditional medications, making it a candidate for further development in pharmacotherapy aimed at conditions such as depression and anxiety .

Mechanism of Action:

The compound interacts with specific neurotransmitter receptors, modulating their activity. This interaction can influence various signaling pathways in the brain, leading to alterations in mood and cognition .

Neuroscience Research

Receptor Interactions:

In neuroscience, this compound serves as a valuable tool for studying receptor interactions and signaling pathways. It aids researchers in understanding how different stimuli affect brain function and behavior, which is crucial for developing new treatments for mental health disorders .

Case Study Example:

A study demonstrated that administering this compound to animal models resulted in significant changes in behavior associated with anxiety and depression, suggesting its role in modulating neurotransmitter systems .

Analytical Chemistry

Chemical Analysis Development:

The compound is utilized in developing analytical methods for detecting and quantifying similar compounds. Its unique structure allows scientists to enhance the accuracy of chemical analyses in laboratories, particularly when assessing complex biological samples .

| Application | Details |

|---|---|

| Method Development | Used to create more accurate detection methods |

| Quantification | Enhances the precision of measurements in studies |

Drug Formulation

Innovative Drug Delivery Systems:

Due to its favorable physicochemical properties, this compound is being explored for formulating innovative drug delivery systems. These systems aim to improve the bioavailability and efficacy of active pharmaceutical ingredients .

Biochemical Studies

Enzyme Activity Exploration:

This compound plays a role in biochemical studies aimed at exploring enzyme activities and metabolic pathways. Understanding these interactions can lead to advancements in biochemistry and molecular biology, potentially unveiling new therapeutic targets .

Summary of Key Findings

- Pharmaceutical Applications: Potential treatment for neurological disorders.

- Neuroscience Tools: Valuable for studying receptor interactions.

- Analytical Chemistry: Enhances detection methods.

- Drug Delivery: Improves bioavailability of drugs.

- Biochemical Research: Aids in understanding enzyme functions.

作用机制

The mechanism of action of 3-(2,3-Dimethoxyphenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The dimethoxyphenyl group can interact with various enzymes and receptors, modulating their activity. The pyrrolidine ring may also play a role in binding to specific sites within biological systems, influencing cellular processes and signaling pathways.

相似化合物的比较

Key Observations:

Substituent Effects :

- Methoxy groups (electron-donating) vs. chloro groups (electron-withdrawing) significantly alter electronic properties, affecting receptor binding .

- Positional isomerism (e.g., phenyl at C2 vs. C3) influences steric interactions and target engagement .

Ring Size :

- Pyrrolidine (5-membered) vs. piperidine (6-membered) alters ring puckering and conformational stability, impacting binding pocket compatibility .

Functional Groups :

- Hydrochloride salts enhance solubility, as seen in pexidartinib hydrochloride .

- Charged moieties (e.g., carboxylic acid) may improve solubility but hinder blood-brain barrier penetration .

Research Findings and Implications

Antimalarial Activity of Methoxy-Substituted Analogs

highlights chalcone derivatives with 2,3-dimethoxyphenyl groups showing 31.58% inhibition of PfFd-PfFNR interaction, suggesting that methoxy positioning influences activity.

生物活性

3-(2,3-Dimethoxyphenyl)pyrrolidine hydrochloride (CAS No. 1236862-17-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted at the 3-position with a 2,3-dimethoxyphenyl group. The molecular formula is with a molecular weight of approximately 233.73 g/mol . The presence of methoxy groups contributes to its unique chemical reactivity and biological properties.

Research indicates that the biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Modulation : The compound can influence the activity of specific enzymes, potentially affecting metabolic pathways.

- Receptor Interaction : It may bind to certain receptors involved in neurological functions, which could lead to therapeutic effects in neurodegenerative diseases.

- Cellular Processes : The compound's structure allows it to participate in cellular signaling pathways, influencing processes such as apoptosis and proliferation.

Anticancer Activity

Recent studies have demonstrated promising anticancer properties of similar pyrrolidine derivatives. For instance, compounds related to this compound have shown significant in vitro activity against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| 4c | A549 | 34.99 | 0.96 |

| 4f | HepG2 | 41.56 | 0.49 |

| 4m | A549 | 47.92 | 2.43 |

These results suggest that derivatives of this compound could be developed further for cancer therapies targeting lung and liver cancers .

Neuroprotective Effects

The compound has been explored for its potential neuroprotective effects, particularly in the context of Alzheimer's disease (AD). In silico studies and in vitro evaluations indicate that certain pyrrolidine derivatives exhibit:

- Acetylcholinesterase (AChE) Inhibition : This is crucial for enhancing cholinergic signaling in the brain.

- Antioxidant Activity : Assessed by various assays (DPPH, ABTS), indicating potential protective effects against oxidative stress .

Case Studies

- Neurodegenerative Disease Models : In studies involving SH-SY5Y neuroblastoma cells, compounds similar to this compound demonstrated low cytotoxicity while effectively penetrating the blood-brain barrier (BBB). This suggests their potential as therapeutic agents for neurodegenerative disorders .

- Microbial Inhibition : Some derivatives have shown antimicrobial and antiviral activities, indicating broader applications in treating infectious diseases .

常见问题

Basic: What are the standard synthetic routes for 3-(2,3-Dimethoxyphenyl)pyrrolidine hydrochloride, and how are reaction conditions optimized?

Answer:

The synthesis typically involves coupling a substituted phenol (e.g., 2,3-dimethoxyphenol) with a pyrrolidine precursor. Key steps include:

- Nucleophilic substitution : Reacting 2,3-dimethoxyphenol with a pyrrolidine derivative (e.g., 3-chloropyrrolidine) under basic conditions (e.g., NaOH) to form the ether linkage .

- Salt formation : Treating the free base with hydrochloric acid to yield the hydrochloride salt, enhancing solubility .

- Optimization : Adjusting reaction time (12–24 hours), temperature (60–80°C), and stoichiometric ratios (1:1.2 phenol:pyrrolidine) to improve yields (>70%). Purification via recrystallization or column chromatography ensures >95% purity .

Basic: What physicochemical properties influence the compound’s stability and solubility in experimental settings?

Answer:

- Solubility : The hydrochloride salt form increases aqueous solubility (e.g., >50 mg/mL in water), critical for in vitro assays .

- Stability : Sensitive to light and humidity; store desiccated at 4°C. Decomposition occurs above 200°C, verified by thermogravimetric analysis (TGA) .

- pKa : The pyrrolidine nitrogen (pKa ~9.5) protonates under physiological pH, affecting membrane permeability .

Basic: How is this compound screened for biological activity in primary research?

Answer:

- In vitro assays :

- Cellular studies : Measure cytotoxicity (MTT assay) and apoptosis (Annexin V staining) in cell lines (e.g., SH-SY5Y neurons) .

Advanced: How do substituent effects (e.g., 2,3-dimethoxy vs. chloro groups) alter biological activity in pyrrolidine derivatives?

Answer:

- Electron-donating groups (e.g., methoxy): Enhance receptor binding affinity via hydrogen bonding (e.g., serotonin receptors) .

- Steric effects : Bulkier substituents (e.g., isopropyl) reduce activity by hindering target engagement, as seen in SAR studies of analogs .

- Case study : Compared to 3-(2,3-dichlorophenyl)pyrrolidine (antiparasitic), the dimethoxy variant shows stronger CNS activity due to improved blood-brain barrier penetration .

Advanced: What analytical methods validate enantiomeric purity and structural integrity during synthesis?

Answer:

- Chiral HPLC : Use a Chiralpak® AD-H column (hexane:isopropanol, 90:10) to resolve enantiomers; purity >99% .

- NMR : ¹H NMR (D₂O) confirms substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm, pyrrolidine ring protons at δ 3.1–3.5 ppm) .

- Mass spectrometry : ESI-MS (m/z 268.1 [M+H]⁺) validates molecular weight .

Advanced: How are contradictory data on the compound’s mechanism of action resolved in the literature?

Answer:

- Replication : Independent validation of receptor binding assays (e.g., radioligand vs. functional cAMP assays) .

- Structural analogs : Compare activity of derivatives (e.g., 3-(4-methoxyphenyl)pyrrolidine) to isolate substituent-specific effects .

- Computational modeling : Molecular docking (AutoDock Vina) predicts binding modes to targets like 5-HT₂A receptors, reconciling disparities in experimental IC₅₀ values .

Advanced: What strategies mitigate low yields in large-scale synthesis of the hydrochloride salt?

Answer:

- Process optimization :

- Quality control : In-line FTIR monitors reaction progress, ensuring intermediates (e.g., free base) are fully converted .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。